Cas no 221670-72-0 ((S)-4-(1-Aminoethyl)Phenol)

(S)-4-(1-Aminoethyl)Phenol is a chiral aromatic compound featuring a phenol group substituted with an aminoethyl moiety at the para position. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The compound’s phenol and primary amine functionalities offer versatile reactivity, enabling applications in peptide coupling, chiral ligand synthesis, and as a building block for bioactive molecules. High enantiomeric purity ensures consistent performance in stereoselective reactions. Its stability under standard conditions and compatibility with common organic solvents further enhance its utility in research and industrial processes. This compound is particularly relevant for developing optically active compounds with precise stereochemical requirements.
(S)-4-(1-Aminoethyl)Phenol structure
(S)-4-(1-Aminoethyl)Phenol structure
Product name:(S)-4-(1-Aminoethyl)Phenol
CAS No:221670-72-0
MF:C8H11NO
Molecular Weight:137.179042100906
MDL:MFCD03844646
CID:252914
PubChem ID:41097924

(S)-4-(1-Aminoethyl)Phenol 化学的及び物理的性質

名前と識別子

    • (R)-4-(1-AMINOETHYL)PHENOL
    • 4-[(1S)-1-Aminoethyl]phenol
    • Phenol, 4-[(1S)-1-aminoethyl]-
    • (S)-4-(1-Amino-aethyl)-phenol
    • (S)-4-(1-aminoethyl)-phenol
    • (S)-4-(1-amino-ethyl)-phenol
    • Phenol, 4-[(1S)-1-aminoethyl]- (9CI)
    • (s)-4-hydroxy-alpha-methylbenzylamine
    • 221670-72-0
    • N12656
    • CDQPLIAKRDYOCB-LURJTMIESA-N
    • (S)-4-(1-AMINOETHYL)PHENOL
    • MFCD03844646
    • C8H11NO
    • SCHEMBL2032476
    • AKOS017359956
    • AS-77439
    • A1-52909
    • 134855-89-3
    • (R)-4-(1-Aminoethyl)phenol(S)-hydroxybutanedioate salt
    • EN300-1231317
    • CS-B0177
    • Phenol,4-[(1S)-1-aminoethyl]-
    • (S)-4-(1-Aminoethyl)Phenol
    • MDL: MFCD03844646
    • インチ: 1S/C8H11NO/c1-6(9)7-2-4-8(10)5-3-7/h2-6,10H,9H2,1H3/t6-/m0/s1
    • InChIKey: CDQPLIAKRDYOCB-LURJTMIESA-N
    • SMILES: OC1C=CC(=CC=1)[C@H](C)N

計算された属性

  • 精确分子量: 137.08413
  • 同位素质量: 137.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 97.4
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2Ų
  • XLogP3: 0.8

じっけんとくせい

  • PSA: 46.25

(S)-4-(1-Aminoethyl)Phenol Security Information

  • HazardClass:8

(S)-4-(1-Aminoethyl)Phenol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63269-5g
(S)-4-(1-Aminoethyl)phenol, 97%
221670-72-0 97%
5g
¥19200.00 2022-12-26
TRC
S292920-100mg
(S)-4-(1-Aminoethyl)Phenol
221670-72-0
100mg
$ 310.00 2022-06-03
eNovation Chemicals LLC
D963828-250mg
Phenol, 4-[(1S)-1-aminoethyl]-
221670-72-0 97%
250mg
$395 2023-05-17
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H63269-250mg
(S)-4-(1-Aminoethyl)phenol, 97%
221670-72-0 97%
250mg
¥1414.00 2022-12-26
Enamine
EN300-1231317-2500mg
4-[(1S)-1-aminoethyl]phenol
221670-72-0
2500mg
$312.0 2023-10-02
A2B Chem LLC
AF30278-250mg
(R)-4-(1-Aminoethyl)phenol
221670-72-0 98%
250mg
$228.00 2024-04-20
abcr
AB547309-1g
(S)-4-(1-Aminoethyl)phenol, 97%; .
221670-72-0 97%
1g
€223.00 2025-02-17
A2B Chem LLC
AF30278-1g
(R)-4-(1-Aminoethyl)phenol
221670-72-0 98%
1g
$554.00 2024-04-20
eNovation Chemicals LLC
D963828-1g
Phenol, 4-[(1S)-1-aminoethyl]-
221670-72-0 97%
1g
$540 2025-02-25
ChemScence
CS-B0177-250mg
(S)-4-(1-Aminoethyl)phenol
221670-72-0
250mg
$123.0 2022-04-27

(S)-4-(1-Aminoethyl)Phenol 関連文献

(S)-4-(1-Aminoethyl)Phenolに関する追加情報

Chemical Profile of (S)-4-(1-Aminoethyl)Phenol (CAS No. 221670-72-0)

(S)-4-(1-Aminoethyl)Phenol, identified by its Chemical Abstracts Service (CAS) number 221670-72-0, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This enantiomerically pure compound has garnered attention due to its unique structural properties and potential applications in drug development, particularly in the design of chiral auxiliaries and ligands for asymmetric catalysis. The presence of a stereogenic center at the alpha-carbon of the aminoethyl side chain makes this molecule a valuable candidate for studying stereoselective processes in organic synthesis.

The< strong>phenolic moiety in (S)-4-(1-Aminoethyl)Phenol contributes to its reactivity and functionality, making it a versatile building block for the synthesis of more complex molecules. This compound has been explored in various contexts, including its role as a precursor in the preparation of pharmacologically active agents. The< strong>aminoethyl group introduces nucleophilic character, enabling nucleophilic substitution reactions that are pivotal in medicinal chemistry. These attributes have positioned (S)-4-(1-Aminoethyl)Phenol as a subject of interest in both academic research and industrial applications.

In recent years, there has been a surge in research focusing on enantiopure compounds due to their enhanced specificity and efficacy in biological systems. The< strong>S-enantiomer of 4-(1-Aminoethyl)Phenol, specifically, has been investigated for its potential as a chiral catalyst or intermediate in asymmetric synthesis. Studies have demonstrated its utility in facilitating enantioselective transformations, which are crucial for producing optically active pharmaceuticals with high enantiomeric purity. This aligns with the broader trend toward green chemistry and sustainable drug manufacturing processes, where minimizing waste and maximizing yield are key priorities.

The< strong>pharmaceutical industry has shown particular interest in derivatives of (S)-4-(1-Aminoethyl)Phenol due to their potential as bioactive molecules. Research has indicated that modifications to this core structure can lead to compounds with improved pharmacokinetic properties, such as enhanced solubility or reduced toxicity. For instance, studies have explored its incorporation into peptidomimetics or small-molecule inhibitors targeting specific biological pathways. These investigations highlight the compound's versatility and its potential to serve as a scaffold for novel therapeutic agents.

The< strong>synthetic methodologies employed in the preparation of (S)-4-(1-Aminoethyl)Phenol are also an area of active research. Traditional approaches often involve chiral resolution or asymmetric synthesis techniques to obtain the desired enantiomer. However, recent advancements have introduced more efficient methods, such as biocatalytic transformations using engineered enzymes or flow chemistry systems. These innovations not only improve yield but also reduce the environmental impact associated with traditional synthetic routes. The development of such sustainable methods is essential for meeting the growing demand for high-quality pharmaceutical intermediates.

In addition to its applications in drug development, (S)-4-(1-Aminoethyl)Phenol has found utility in materials science and agrochemical research. Its ability to act as a chiral dopant or modifier has been explored in liquid crystals and polymer systems, where precise control over molecular orientation is critical. Similarly, derivatives of this compound have been investigated as potential herbicides or fungicides due to their interaction with biological targets at the molecular level. This broadens the scope of its applications beyond traditional pharmaceuticals.

The< strong>catalytic properties of (S)-4-(1-Aminoethyl)Phenol have also been studied extensively. Its use as a ligand or co-catalyst in transition metal-catalyzed reactions has shown promise in achieving high selectivity and efficiency. For example, palladium-catalyzed cross-coupling reactions involving this compound have yielded functionalized aromatic structures with high enantiomeric purity. Such findings underscore its importance as a tool in synthetic organic chemistry and highlight its potential for further development into advanced catalytic systems.

The< strong>biological activity of (S)-4-(1-Aminoethyl)Phenol and its derivatives remains an area of intense investigation. Preclinical studies have suggested that certain modifications can enhance binding affinity to biological targets, leading to improved therapeutic outcomes. These studies often involve computational modeling and high-throughput screening to identify promising candidates for further development. The integration of computational tools with experimental validation has accelerated the discovery process, making compounds like (S)-4-(1-Aminoethyl)Phenol more accessible for medicinal applications.

The< strong>safety profile of (S)-4-(1-Aminoethyl)Phenol is another critical consideration in its application across various fields. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These evaluations ensure that any potential risks are identified early in the development process, allowing for necessary modifications to improve safety without compromising efficacy. Such rigorous testing is essential for ensuring compliance with regulatory standards and maintaining public trust in chemical products.

In conclusion, (S)-4-(1-Aminoethyl)Phenol (CAS No.221670-72-0) represents a multifaceted compound with significant potential across multiple scientific disciplines. Its unique structural features make it an invaluable tool for pharmaceutical synthesis, materials science, and catalysis research. As advancements continue to emerge from academic laboratories and industrial settings alike, it is likely that new applications will be discovered, further solidifying its role as a cornerstone molecule in modern chemistry.

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